
4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a phenyl group attached to the pyrazole via a sulfonyl linkage. Additionally, there is a piperidine ring and a morpholine-3,5-dione group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and phenyl rings would likely contribute to the compound’s aromaticity, while the piperidine and morpholine rings could potentially introduce elements of chirality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
This compound has relevance in the study of Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Chemical inhibitors of CYP isoforms are vital for understanding drug-drug interactions (DDIs) and predicting their occurrence. The compound's structural features make it a candidate for assessing its potential as a selective inhibitor for specific CYP isoforms, aiding in the prediction of DDIs in pharmaceutical research (Khojasteh et al., 2011).
Pharmacological Interest of Morpholine and Pyrans Derivatives
Research on morpholine derivatives, including compounds with similar structural motifs, reveals a broad spectrum of pharmacological activities. The compound may contribute to the development of novel therapeutic agents, given morpholine's presence in compounds with diverse pharmacological actions. This research avenue emphasizes the chemical's potential in creating drugs with improved efficacy and safety profiles (Asif & Imran, 2019).
Sulfonamide Inhibitors
Sulfonamide compounds, which include structural elements similar to the compound , play a significant role in the treatment of various infections and conditions. This area of research highlights the compound's potential utility in the development of new sulfonamide inhibitors with applications in combating bacterial infections and other microorganism-caused diseases (Gulcin & Taslimi, 2018).
Antioxidant Activity Analysis
The chemical structure of the compound suggests potential antioxidant activity, which is a significant area of research for identifying new therapeutic agents. Analytical methods used in determining antioxidant activity, including those that could assess the efficacy of compounds like the one , are crucial for understanding their potential in mitigating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Electrochemical Reduction Mechanisms
The compound's role in electrochemical applications, particularly in the study of organic cations used in ionic liquids, highlights its potential in enhancing electrochemical technologies. Understanding the specific reduction reactions of organic cations can inform the design of more efficient and sustainable electrochemical systems (Lane, 2012).
Mécanisme D'action
Target of Action
Related compounds with a pyrazolylphenyl structure have been found to interact with tubulin .
Mode of Action
It is suggested that related compounds bind to the colchicine binding site of tubulin . This interaction can disrupt the polymerization of tubulin, a critical process for cell division and growth.
Biochemical Pathways
The compound’s interaction with tubulin can affect the microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . Disruption of these processes can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Related compounds with a sulfonamide functionality have been found to possess drug-like properties .
Result of Action
Based on the mode of action, it can be inferred that the compound may induce cell cycle arrest and apoptosis by disrupting tubulin polymerization .
Action Environment
It is known that factors such as temperature can affect the reaction rates of chemical compounds . Furthermore, the compound’s solubility in organic solvents suggests that it may be sensitive to the polarity of its environment .
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHJWWJNSIZQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)
![5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2395269.png)
![N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2395270.png)
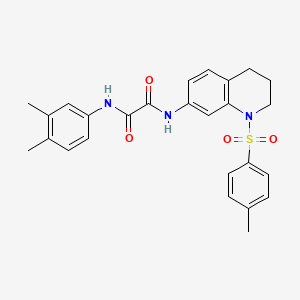
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
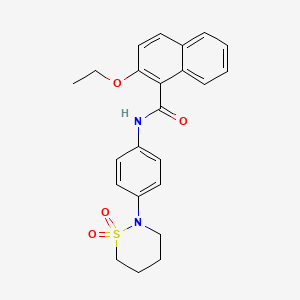
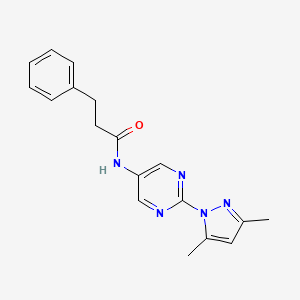
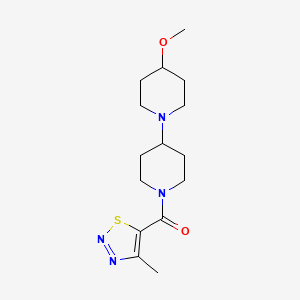
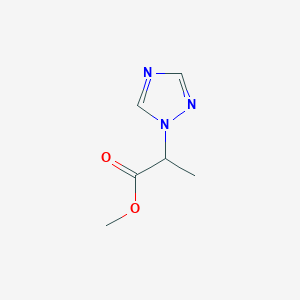
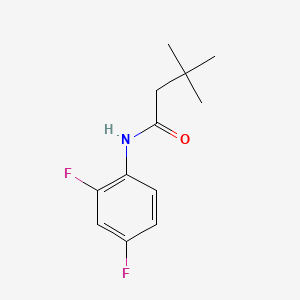
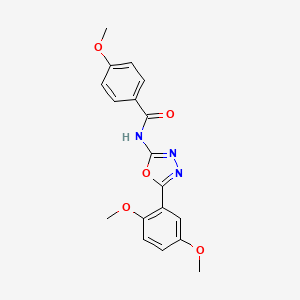
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
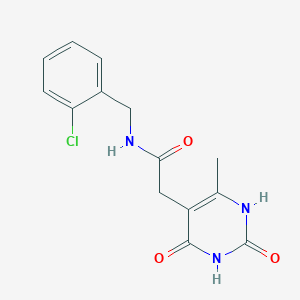
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)